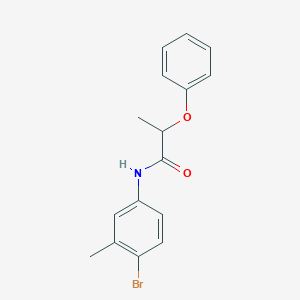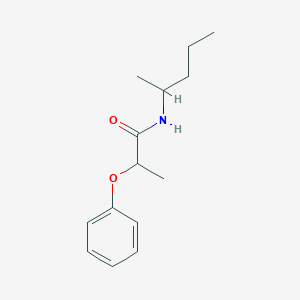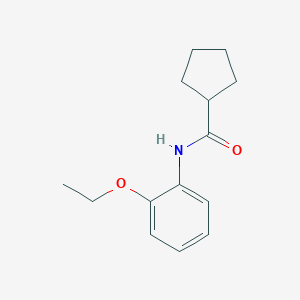
N-(2-ethoxyphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)cyclopentanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It is widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
Eticlopride acts as a selective antagonist of the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, which leads to a decrease in the downstream signaling pathways that are activated by dopamine. This blockade of dopamine signaling can have a wide range of effects on various physiological and pathological processes, depending on the specific research question being investigated.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-ethoxyphenyl)cyclopentanecarboxamide are mainly related to its blockade of dopamine signaling. This can lead to changes in neurotransmitter release, neuronal activity, and behavior. Eticlopride has been shown to affect a wide range of physiological processes, including motor function, reward processing, addiction, and mental health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxyphenyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to selectively block dopamine signaling at this receptor and to investigate the downstream effects of this blockade. However, N-(2-ethoxyphenyl)cyclopentanecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other neurotransmitter systems.
Future Directions
There are many potential future directions for research on N-(2-ethoxyphenyl)cyclopentanecarboxamide. One area of interest is the investigation of the role of dopamine signaling in various mental health disorders, such as schizophrenia and depression. Another area of interest is the development of more potent and selective dopamine D2 receptor antagonists that can be used in both basic and clinical research. Additionally, the use of N-(2-ethoxyphenyl)cyclopentanecarboxamide in combination with other drugs or therapies could lead to new insights into the complex interplay between neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)cyclopentanecarboxamide involves the reaction between 2-ethoxyaniline and cyclopentanone in the presence of sodium ethoxide. The resulting product is then reacted with phosgene and ammonia to yield N-(2-ethoxyphenyl)cyclopentanecarboxamide. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
Eticlopride is mainly used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes. It is commonly used as a dopamine D2 receptor antagonist to block the binding of dopamine to its receptor and to study the downstream effects of this blockade. Eticlopride has been used in a wide range of research areas, including neuroscience, pharmacology, and psychology.
properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-10-6-5-9-12(13)15-14(16)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
MKWRZTCQLRQGIP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

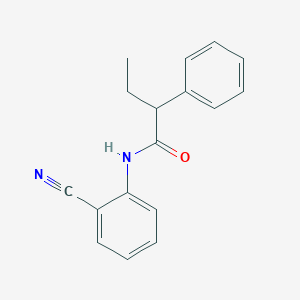
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)

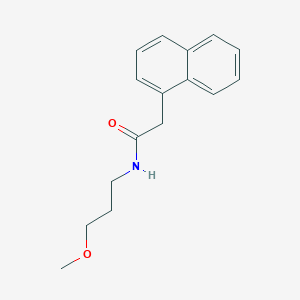
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)


